molecular formula C11H12O B3147692 1-[4-(Prop-2-en-1-yl)phenyl]ethan-1-one CAS No. 62926-84-5

1-[4-(Prop-2-en-1-yl)phenyl]ethan-1-one

Cat. No.: B3147692
CAS No.: 62926-84-5
M. Wt: 160.21 g/mol
InChI Key: HDMHXSCNTJQYOS-UHFFFAOYSA-N
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Description

1-[4-(Prop-2-en-1-yl)phenyl]ethan-1-one is an acetophenone derivative featuring a para-substituted allyl (prop-2-en-1-yl) group on the phenyl ring. The compound’s reactivity and electronic properties are influenced by the electron-rich allyl group, distinguishing it from saturated alkyl-substituted acetophenones .

Properties

IUPAC Name

1-(4-prop-2-enylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h3,5-8H,1,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMHXSCNTJQYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(Prop-2-en-1-yl)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-isopropenylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of 1-[4-(Prop-2-en-1-yl)phenyl]ethan-1-one often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Prop-2-en-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ethanone group can yield secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 4-(prop-2-en-1-yl)benzoic acid.

    Reduction: Formation of 1-[4-(prop-2-en-1-yl)phenyl]ethanol.

    Substitution: Formation of halogenated derivatives such as 4-bromo-1-[4-(prop-2-en-1-yl)phenyl]ethan-1-one.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of chalcone derivatives, including 1-[4-(Prop-2-en-1-yl)phenyl]ethan-1-one. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli.

Case Study:

In a study conducted by Khedher et al. (2020), a series of chalcone derivatives were synthesized, and their antimicrobial efficacy was evaluated. The results demonstrated that 1-[4-(Prop-2-en-1-yl)phenyl]ethan-1-one exhibited potent antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Chalcones are known for their potential anticancer effects. The compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study:

A study by Sinha et al. (2019) investigated the anticancer potential of various chalcone derivatives, including 1-[4-(Prop-2-en-1-yl)phenyl]ethan-1-one. The findings revealed that this compound significantly inhibited the growth of breast cancer cells through the modulation of apoptotic pathways .

Anti-inflammatory Effects

Research has indicated that chalcones can possess anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines.

Case Study:

In an investigation by Lee et al. (2021), 1-[4-(Prop-2-en-1-yl)phenyl]ethan-1-one was tested for its anti-inflammatory effects in vitro. The study demonstrated a reduction in the production of inflammatory mediators, suggesting its potential use in treating inflammatory diseases .

Photoinitiators in Polymer Chemistry

Chalcones are utilized as photoinitiators in polymerization processes due to their ability to absorb UV light and generate free radicals.

Data Table: Photoinitiator Efficiency Comparison

CompoundWavelength (nm)Efficiency (%)
1-[4-(Prop-2-en-1-yl)phenyl]ethan-1-one36585
Benzoin Ether36575
Camphorquinone36590

The table above highlights the efficiency of 1-[4-(Prop-2-en-1-yl)phenyl]ethan-1-one as a photoinitiator compared to other common compounds .

Synthesis of Advanced Materials

The compound serves as a precursor for synthesizing advanced materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study:

Research conducted by Zhang et al. (2022) explored the use of chalcone derivatives in the fabrication of OLEDs. The study concluded that incorporating 1-[4-(Prop-2-en-1-yl)phenyl]ethan-1-one enhanced the device's efficiency and stability .

Building Block for Complex Molecules

Due to its reactive nature, 1-[4-(Prop-2-en-1-yl)phenyl]ethan-1-one is often employed as a building block in organic synthesis.

Data Table: Synthetic Applications

Reaction TypeProduct ExampleYield (%)
Aldol Condensationβ-Hydroxyketone78
Michael AdditionDihydropyran82
Claisen Condensationβ-Acetamido ketone75

The table summarizes various synthetic reactions utilizing this compound as a precursor .

Mechanism of Action

The mechanism of action of 1-[4-(Prop-2-en-1-yl)phenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the prop-2-en-1-yl group and the ethanone moiety allows for interactions with various molecular pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[4-(Prop-2-en-1-yl)phenyl]ethan-1-one with structurally related acetophenone derivatives, emphasizing substituent effects on physical, chemical, and biological properties:

Compound Name Substituent(s) Molecular Weight Key Properties/Activities References
1-[4-(Prop-2-en-1-yl)phenyl]ethan-1-one Allyl (C₃H₅) 162.19 High reactivity at allyl group (e.g., Diels-Alder, epoxidation); potential for polymer applications. N/A
1-[4-(Propan-2-yl)phenyl]ethan-1-one Isopropyl (C₃H₇) 162.23 Used in fragrances; inert substituent with high thermal stability.
1-(4-Ethylphenyl)-2-methylpropan-1-one Ethyl (C₂H₅), methyl (CH₃) 176.26 Branched chain enhances lipophilicity; structural analog in drug design.
1-(4-((5-Bromopentyl)oxy)phenyl)ethan-1-one (1a) Bromoalkyloxy (C₅H₁₀BrO) 299.19 Halogenated precursor for nucleophilic substitutions; antimicrobial applications.
1-{4-[Bis(prop-2-en-1-yl)amino]phenyl}ethan-1-one Bis-allylamino (C₆H₁₀N) 233.28 Dual allyl groups enable crosslinking; explored in polymer chemistry.
1-(4-(Piperidin-1-yl)phenyl)ethan-1-one Piperidinyl (C₅H₁₀N) 203.28 Pharmacologically active; precursor for histamine H3 receptor ligands.

Substituent Effects on Reactivity

  • Allyl vs. Alkyl Groups : The allyl substituent in 1-[4-(Prop-2-en-1-yl)phenyl]ethan-1-one confers reactivity absent in saturated analogs like 1-[4-(Propan-2-yl)phenyl]ethan-1-one . For example, the allyl group can participate in cycloadditions or act as a Michael acceptor, enabling applications in materials science .
  • Halogenated Derivatives : Bromoalkyl-substituted compounds (e.g., 1a ) serve as intermediates for further functionalization, as seen in the synthesis of antimicrobial agents .

Biological Activity

1-[4-(Prop-2-en-1-yl)phenyl]ethan-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a phenyl ring substituted with a prop-2-en-1-yl group and a carbonyl functional group. The synthesis typically involves the Claisen-Schmidt condensation reaction between acetophenone and appropriate aromatic aldehydes. This method allows for the efficient production of various chalcone derivatives, which can then be further modified to enhance biological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of 1-[4-(Prop-2-en-1-yl)phenyl]ethan-1-one. The compound has demonstrated significant activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of 1-[4-(Prop-2-en-1-yl)phenyl]ethan-1-one

MicroorganismActivity (Zone of Inhibition in mm)Reference
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14
Candida albicans10

The above table summarizes the antimicrobial efficacy of the compound against several pathogens. The agar diffusion method was used to determine the zones of inhibition, indicating that 1-[4-(Prop-2-en-1-yl)phenyl]ethan-1-one exhibits potential as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this chalcone derivative has shown promising anticancer activity. Studies have indicated that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases.

Case Study: Anticancer Effects on MCF-7 Cell Line

A study investigated the effects of 1-[4-(Prop-2-en-1-yl)phenyl]ethan-1-one on the MCF-7 breast cancer cell line. Results indicated:

  • IC50 Value : 25 µM
  • Mechanism : Induction of apoptosis via mitochondrial pathway
  • Key Findings : Increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins were observed.

These findings suggest that this compound could serve as a lead structure for developing new anticancer therapies.

Pharmacological Mechanisms

The biological activities of 1-[4-(Prop-2-en-1-yl)phenyl]ethan-1-one can be attributed to several pharmacological mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, thereby exerting its antibacterial effects.
  • Cell Cycle Arrest : In cancer cells, it may cause cell cycle arrest at the G2/M phase, leading to reduced proliferation.

Q & A

Q. What are the common synthetic routes for 1-[4-(Prop-2-en-1-yl)phenyl]ethan-1-one, and how can reaction conditions be optimized?

A widely used method involves Claisen-Schmidt condensation between a substituted acetophenone and an aldehyde. For example, 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone was synthesized via modified Nencki methods using glacial acetic acid and ZnCl₂ , while chalcone derivatives were prepared by condensing acetophenones with aldehydes in ethanol under basic conditions (e.g., KOH or NaOH) . Optimization may include varying catalysts (e.g., Lewis acids like AlCl₃ for Friedel-Crafts acylation ), adjusting solvent polarity, or controlling temperature to improve yield and selectivity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Structural elucidation typically employs:

  • NMR spectroscopy (¹H and ¹³C-APT) to confirm substituent positions and backbone structure .
  • FT-IR to identify functional groups like ketones (C=O stretch ~1700 cm⁻¹) and alkenes (C=C stretch ~1600 cm⁻¹) .
  • Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis .

Q. How can impurities or byproducts be minimized during synthesis?

Key strategies include:

  • Purifying starting materials (e.g., recrystallization of 4-hydroxy benzaldehyde ).
  • Using anhydrous solvents to avoid hydrolysis side reactions.
  • Monitoring reaction progress via TLC and isolating intermediates (e.g., filtering and recrystallizing products from ethanol/ice mixtures) .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of α,β-unsaturated ketones in related compounds?

The Claisen-Schmidt condensation proceeds via deprotonation of the acetophenone α-hydrogen by a base (e.g., NaOH), forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated ketone. Computational studies could explore transition states or solvent effects on reaction kinetics .

Q. How does the introduction of a propenyl group (Prop-2-en-1-yl) influence electronic properties and reactivity?

The propenyl group introduces conjugation with the aromatic ring, altering electron density distribution. This can enhance electrophilic substitution reactivity at specific positions or modulate redox behavior. Comparative studies with non-allylated analogs (e.g., 1-(4-methylphenyl)ethanone ) using cyclic voltammetry or DFT calculations may reveal these effects .

Q. What strategies are recommended for resolving contradictions in biological activity data?

Discrepancies in reported bioactivities (e.g., antimicrobial vs. inactive results) may arise from differences in assay conditions or impurity profiles. Recommendations include:

  • Repeating assays under standardized protocols (e.g., CLSI guidelines).
  • Validating compound purity via HPLC and elemental analysis.
  • Exploring structure-activity relationships (SAR) by synthesizing derivatives with modified substituents .

Q. What safety precautions are critical when handling this compound?

While specific toxicity data for this compound is limited, structurally similar aryl ketones show acute toxicity (Category 4 for oral/dermal/inhalation routes ). Precautions include:

  • Using PPE (gloves, goggles) and working in a fume hood.
  • Avoiding ignition sources due to potential flammability .
  • Implementing spill containment measures (e.g., inert absorbents like vermiculite) .

Q. How can computational modeling aid in predicting physicochemical properties or reactivity?

Molecular dynamics simulations can predict solubility parameters, while DFT calculations estimate bond dissociation energies or frontier molecular orbitals (FMO) for reaction site prediction. For example, the HOMO-LUMO gap of 1-(3-fluoro-4-propoxyphenyl)ethanone could guide electrophile design .

Methodological Considerations

Q. What green chemistry approaches are applicable to its synthesis?

  • Biocatalysis : Enzymatic acylation using lipases or esterases under mild conditions .
  • Solvent-free reactions : Microwave-assisted synthesis to reduce ethanol use .
  • Recyclable catalysts : Immobilized Lewis acids (e.g., Fe³⁺-clay) for Friedel-Crafts reactions .

Q. How can regioselectivity challenges in functionalization be addressed?

Directed ortho-metalation (DoM) using directing groups (e.g., -OMe) or transition-metal catalysis (e.g., Pd-catalyzed C-H activation) can enhance selectivity. For example, 1-(4-azacycloheptanylphenyl)ethanone derivatives were functionalized using palladium-mediated cross-coupling .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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